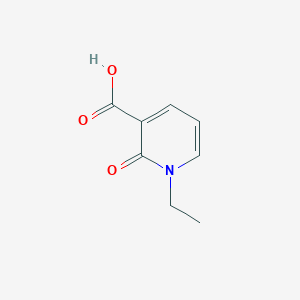

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENKXQVSDZHOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566717 | |

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141605-22-3 | |

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heterocyclization of Aminomethylidene Derivatives

A prominent method involves the heterocyclization of an aminomethylidene derivative of Meldrum’s acid with cyanoacetamide or cyanothioacetamide in ethanol. The reaction proceeds at room temperature over 24 hours, followed by acidification to pH 5 with concentrated hydrochloric acid, which precipitates the product. This method yields the pyridine-3-carboxylic acid derivatives in moderate to good yields (68–74%) and allows for regioselective substitution at the sulfur atom when cyanothioacetamide is used.

Reaction conditions and yields:

| Reactants | Solvent | Temperature | Time | Acidification | Yield (%) |

|---|---|---|---|---|---|

| Aminomethylidene Meldrum’s acid + Cyanoacetamide | EtOH | Room temp | 24 h | HCl to pH 5 | 68 |

| Aminomethylidene Meldrum’s acid + Cyanothioacetamide | EtOH | Room temp | 24 h | HCl to pH 5 | 74 |

This method is advantageous for its mild conditions and relatively high yield, making it suitable for synthesizing 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with sulfur-containing substituents.

Alkylation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The ethylation at the nitrogen atom to form the 1-ethyl derivative is typically achieved by reacting 2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for 20–50 hours, followed by precipitation and purification steps.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Ethyl bromide | K2CO3 | DMF | Room temp | 20–50 h | ~67 |

This method provides a straightforward route to the N-ethylated product with good yield and purity, confirmed by NMR and chromatographic techniques.

Isoxazole Ring-Opening and Cyclization

An alternative synthetic strategy involves the preparation of isoxazole intermediates, which upon treatment with molybdenum hexacarbonyl (Mo(CO)6) in wet acetonitrile at elevated temperatures (60–70 °C) undergo reductive ring opening to enamines. These enamines then cyclize to form pyridone derivatives, which are structurally related to this compound.

| Intermediate | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Isoxazole | Mo(CO)6, H2O | MeCN | 60–70 °C | 1–2 d | 45 |

This method is valuable for accessing pyridone derivatives with controlled substitution patterns, although yields are moderate and reaction times are longer compared to direct alkylation methods.

Analytical Confirmation and Purity

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the chemical shifts corresponding to the ethyl group, pyridine ring protons, and carboxylic acid functionalities.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for carbonyl (C=O) groups and carboxylic acid O–H stretching.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 167.16 g/mol.

- Melting Point Determination: Provides purity indication; typical melting points reported around 120–130 °C for related derivatives.

- Chromatographic Purification: Column chromatography using hexane/ethyl acetate mixtures is common for isolating pure compounds.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Heterocyclization | Aminomethylidene Meldrum’s acid + cyanoacetamide | EtOH, room temp, acidification | 68–74 | Mild, regioselective, sulfur derivatives possible |

| Alkylation | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid + ethyl bromide | DMF, K2CO3, room temp, 20–50 h | ~67 | Direct N-ethylation, good yield |

| Isoxazole ring-opening & cyclization | Isoxazole intermediate + Mo(CO)6, H2O | MeCN, 60–70 °C, 1–2 days | 45 | Alternative route, moderate yield |

Research Findings and Optimization Notes

- The heterocyclization method benefits from the use of Meldrum’s acid derivatives, which facilitate ring closure and functional group introduction in a single step.

- Alkylation reactions require careful control of base equivalents and reaction time to avoid over-alkylation or side reactions.

- The isoxazole strategy, while innovative, demands longer reaction times and careful temperature control to maximize yield.

- Purification by recrystallization and chromatography is essential to achieve high purity, especially for applications in medicinal chemistry.

- Spectroscopic monitoring during synthesis allows for optimization of reaction conditions and confirmation of intermediate formation.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with alkyl halides to form alkylated derivatives.

Condensation Reactions: It can participate in condensation reactions with formaldehyde and enamines to form fused heterocyclic systems.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to introduce alkyl groups.

Formaldehyde and Enamines: Used in condensation reactions to form complex heterocyclic structures.

Major Products Formed:

Alkylated Derivatives: Formed through substitution reactions.

Fused Heterocyclic Compounds: Formed through condensation reactions.

Scientific Research Applications

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exhibit neuroprotective effects by interacting with neuroreceptors and signaling pathways involved in neuronal survival and function .

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the ethyl group at the 1-position.

Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 141605-22-3) is a heterocyclic compound belonging to the class of 2-oxo-1,2-dihydropyridines. This compound is characterized by its unique molecular structure, which includes a pyridine ring, an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position. Its diverse biological activities have made it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| LogP | 0.5664 |

| Polar Surface Area (PSA) | 59.30 Ų |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Neuroprotective Effects

Research indicates that compounds in the dihydropyridine class exhibit neuroprotective properties. For instance, derivatives have shown potential in mitigating oxidative stress and neuronal cell death in models of neurodegenerative diseases. One study demonstrated that related compounds could significantly reduce apoptosis in neuronal cells exposed to harmful stimuli.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth and metastasis. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling . The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl group can enhance these effects.

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study conducted on transgenic mice models demonstrated that treatment with derivatives of 1-Ethyl-2-oxo-1,2-dihydropyridine resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls.

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions using readily available precursors under reflux conditions. The ability to modify the ethyl group allows for the development of various derivatives with enhanced biological activities.

Q & A

Q. How can researchers address discrepancies between theoretical and experimental pKa values?

- Methodological Answer :

- Potentiometric titration : Measure experimental pKa in aqueous buffers.

- Computational correction : Apply COSMO-RS solvation models to DFT-predicted pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.